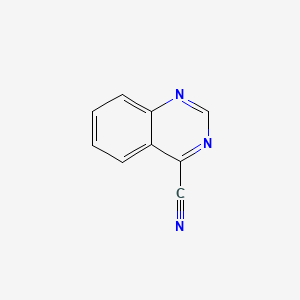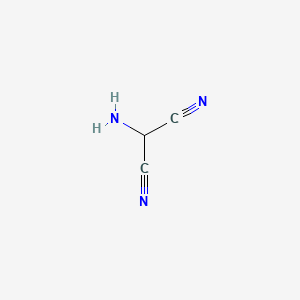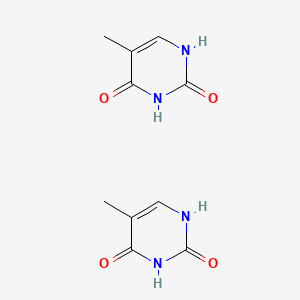
Cyclobuta-dithymidine
概要
説明
Cyclobuta-dithymidine is a photoproduct formed when thymidine residues in DNA are exposed to ultraviolet radiation. This compound is a type of cyclobutane pyrimidine dimer, which is a significant form of DNA damage caused by ultraviolet light. This compound is particularly important in the study of DNA repair mechanisms and the effects of ultraviolet radiation on biological systems .
準備方法
Synthetic Routes and Reaction Conditions: Cyclobuta-dithymidine can be synthesized through the photochemical reaction of thymidine under ultraviolet light. The process involves the [2+2] cycloaddition of two thymidine molecules, forming a cyclobutane ring. This reaction typically requires a source of ultraviolet light and can be carried out in aqueous or organic solvents .
Industrial Production Methods: While this compound is primarily studied in a laboratory setting, its production on an industrial scale is not common. The synthesis is usually performed in controlled environments to study its properties and effects on DNA.
化学反応の分析
Types of Reactions: Cyclobuta-dithymidine undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized products, which are often studied to understand the oxidative damage to DNA.
Reduction: Reduction reactions can break the cyclobutane ring, reverting the compound back to its monomeric thymidine units.
Substitution: Substitution reactions can occur at the nitrogen or oxygen atoms of the thymidine residues, leading to modified derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized thymidine derivatives.
Reduction: Monomeric thymidine.
Substitution: Modified thymidine derivatives with different functional groups.
科学的研究の応用
Cyclobuta-dithymidine has several applications in scientific research:
Chemistry: Used to study the photochemical properties of nucleotides and the effects of ultraviolet radiation on DNA.
Biology: Important in understanding DNA repair mechanisms and the cellular response to DNA damage.
Medicine: Studied for its role in skin cancer and other diseases caused by ultraviolet radiation.
Industry: Used in the development of sunscreens and other protective agents against ultraviolet radiation.
作用機序
Cyclobuta-dithymidine exerts its effects by distorting the DNA helix, which can interfere with DNA replication and transcription. The compound forms a cyclobutane ring between two adjacent thymidine residues, creating a bulky lesion that disrupts the normal base pairing. This distortion can activate DNA repair pathways, such as nucleotide excision repair, to remove the damaged section and restore the DNA’s integrity .
類似化合物との比較
Cyclobutadiene: An organic compound with a similar cyclobutane ring structure but different chemical properties and reactivity.
Cyclobutane-containing natural products: These include various terpenoids, alkaloids, and steroids that also contain cyclobutane rings and exhibit unique biological activities.
Uniqueness: Cyclobuta-dithymidine is unique due to its formation specifically from thymidine residues in DNA and its role in studying DNA damage and repair mechanisms. Unlike other cyclobutane-containing compounds, this compound is directly related to the effects of ultraviolet radiation on genetic material .
特性
IUPAC Name |
5-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H6N2O2/c2*1-3-2-6-5(9)7-4(3)8/h2*2H,1H3,(H2,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBXRHFIVUFPES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)NC1=O.CC1=CNC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28806-14-6 | |
| Record name | Cyclobuta-dithymidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028806146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



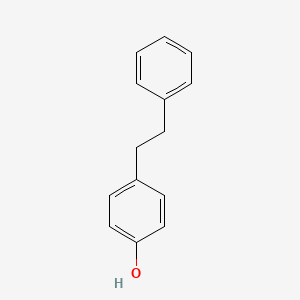
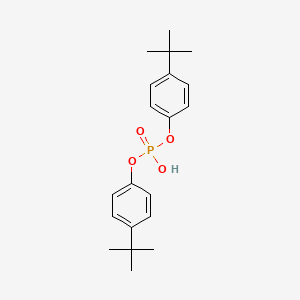

![2-[(2-Aminoacetyl)amino]acetic acid; platinum(4+); dihydrate](/img/structure/B1212252.png)
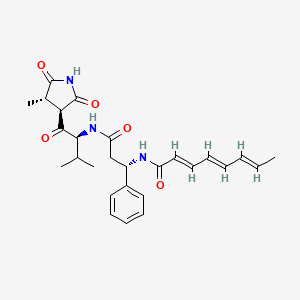
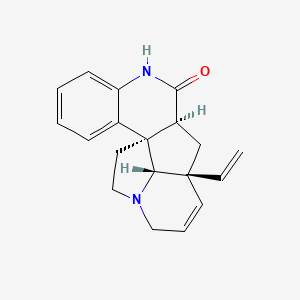
![N-(2-hydroxyethyl)-5-methyl-N-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B1212261.png)
![6-methoxy-3-[[[1-(2-methoxyethyl)-5-tetrazolyl]methyl-(3-pyridinylmethyl)amino]methyl]-1H-quinolin-2-one](/img/structure/B1212262.png)
![2-acetamido-3-(4-methoxyphenyl)-N-[1-(1-phenyl-5-tetrazolyl)-4-piperidinyl]propanamide](/img/structure/B1212264.png)
